1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a triazole ring attached to a pyrrolidine moiety, which is further substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions, where an isobutyl halide reacts with the pyrrolidine derivative in the presence of a strong base.
Formation of the Triazole Ring:
Attachment of the Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides.
Condensation: Amines, hydrazines, or other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-isobutylpyrrolidin-3-yl)-N-methylmethanamine
- 1-(1-isobutylpyrrolidin-3-yl)methanamine
- (1-Isobutylpyrrolidin-3-yl)methanol
Uniqueness
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the triazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)5-15-4-3-11(6-15)7-16-8-12(9-17)13-14-16/h8-11H,3-7H2,1-2H3 |
InChI Key |
CXPZDDWKFBZOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
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